2-(3-Methylbutylidene)cyclopentan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
40564-14-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(3-methylbutylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)6-7-9-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
SWDGUJRVKJUCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C1CCCC1=O |
Origin of Product |
United States |
Structural Classification and Relevance Within Cyclopentanone Derivatives
2-(3-Methylbutylidene)cyclopentan-1-one is classified as an α,β-unsaturated ketone. This classification is based on the presence of a double bond between the α and β carbon atoms relative to the carbonyl group of the cyclopentanone (B42830) ring. The core of the molecule is a five-membered ring containing a ketone, known as a cyclopentanone. ontosight.ai The exocyclic double bond with a 3-methylbutylidene substituent at the second position introduces conjugation into the system, which significantly influences its chemical properties and reactivity.
The cyclopentanone framework is a prevalent motif in numerous biologically active compounds and natural products. scirp.org Derivatives of cyclopentanone have been extensively studied for their potential applications in pharmaceuticals, dyes, and pigments. ontosight.ai The introduction of an α,β-unsaturated system, as seen in this compound, provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Structural Features of this compound
| Feature | Description |
| Core Structure | Cyclopentanone (a five-membered cyclic ketone) |
| Key Functional Group | α,β-Unsaturated Ketone |
| Substituent | 3-Methylbutylidene group at the 2-position |
| Molecular Formula | C₁₀H₁₆O nih.gov |
Significance in Contemporary Organic Synthesis and Chemical Sciences
The significance of 2-(3-Methylbutylidene)cyclopentan-1-one in organic synthesis stems from the reactivity of the α,β-unsaturated ketone moiety. This functional group can undergo a variety of chemical transformations, making it a powerful tool for constructing complex molecular architectures.
Key reactions involving α,β-unsaturated ketones include:
Michael Addition: The β-carbon of the unsaturated system is electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions, leading to the formation of polycyclic systems.
Reduction Reactions: The carbonyl group and the double bond can be selectively reduced to introduce new functional groups and stereocenters.
These reactions allow chemists to utilize compounds like this compound as starting materials for the synthesis of a wide array of organic molecules. For instance, cyclopentanone (B42830) derivatives are precursors to biologically active pyran, pyridine, and thiophene (B33073) derivatives, some of which have shown cytotoxic activity against tumor cells. scirp.org Furthermore, the structural motif of bicyclic lactams with a cyclopentanone scaffold is present in numerous natural products and pharmacologically active compounds. rsc.org
The synthesis of highly substituted and functionalized cyclopentanes and cyclopentanones is an active area of research, with methods like N-heterocyclic carbene (NHC) catalysis being employed to create these complex structures with high stereoselectivity. nih.gov
Historical Context and Evolution of Research on α,β Unsaturated Cyclopentanones
Strategic Approaches to the Core Skeleton Formation
The formation of the five-membered ring is a critical step in the synthesis of 2-(3-Methylbutylidene)cyclopentan-1-one. Various classical and modern synthetic strategies can be employed to construct the cyclopentanone core, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Aldol Condensation Variants and Mechanistic Refinements
The most direct and convergent approach to this compound is the cross-aldol condensation between cyclopentanone and 3-methylbutanal (isovaleraldehyde). This reaction can be catalyzed by either bases or acids, with the mechanism and reaction conditions influencing the yield and selectivity of the desired α,β-unsaturated product.
Base-catalyzed aldol condensation is a cornerstone of C-C bond formation. The reaction proceeds via the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbutanal. The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration, often under the reaction conditions, to yield the thermodynamically stable conjugated system of this compound.
The mechanism involves three key steps:
Enolate Formation: A base abstracts an acidic α-proton from cyclopentanone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl of 3-methylbutanal to form a tetrahedral alkoxide intermediate.
Protonation and Dehydration: The alkoxide is protonated to give the aldol adduct. Subsequent abstraction of an α-proton and elimination of a hydroxide ion yields the final α,β-unsaturated ketone.
Various bases can be employed, ranging from simple hydroxides (e.g., NaOH, KOH) to more sophisticated heterogeneous catalysts like hydrotalcites and metal oxides, which can offer improved selectivity and easier workup. asianpubs.orgresearchgate.net Studies on the analogous condensation with valeraldehyde have shown that catalysts with both basic and weak acid sites can be particularly effective, as the basic sites promote enolate formation while the acid sites facilitate the final dehydration step. asianpubs.org
Table 1: Representative Base-Catalyzed Aldol Condensation Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| FeO–MgO | Heterogeneous | Cyclopentanone (solvent) | 130 | 66 | researchgate.netabo.fi |
| Hydrotalcite (calcined) | Heterogeneous | None (neat) | 80-100 | ~90 | asianpubs.org |
| NaOH | Homogeneous | Ethanol/Water | 25-80 | Moderate | General |
Data is illustrative and based on analogous reactions with valeraldehyde.
Under acidic conditions, the aldol condensation proceeds via an enol intermediate rather than an enolate. chemtube3d.com The acid catalyst protonates the carbonyl oxygen of cyclopentanone, which facilitates its tautomerization to the enol form. Simultaneously, the acid protonates the carbonyl of 3-methylbutanal, increasing its electrophilicity. The nucleophilic enol then attacks the activated aldehyde, and subsequent dehydration yields the final product.
The acid-catalyzed mechanism can be summarized as:
Enol Formation: Protonation of the cyclopentanone carbonyl followed by deprotonation at the α-carbon yields the enol.
Carbonyl Activation: Protonation of the 3-methylbutanal carbonyl makes it more susceptible to nucleophilic attack.
C-C Bond Formation: The enol attacks the activated aldehyde.
Dehydration: A series of proton transfers leads to the elimination of water to form the conjugated enone.
This method is generally effective for producing the final enone, as the acidic conditions strongly favor the dehydration of the intermediate aldol adduct. chemtube3d.com
Pericyclic Reactions in Cyclopentanone Construction
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer elegant pathways to the cyclopentanone skeleton. wikipedia.org While not a direct route to the final product, they can be used to construct a substituted cyclopentenone core that can be subsequently modified.
The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.org To apply this to an analogue of the target molecule, one could envision a divinyl ketone precursor that, upon acid-catalyzed 4π-conrotatory electrocyclization, forms a pentadienyl cation which then cyclizes. Subsequent elimination would yield a cyclopentenone that could be hydrogenated and functionalized.
Another prominent method is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgorganicreactions.orglibretexts.org This reaction is exceptionally useful for constructing cyclopentenones fused to other rings or bearing specific substituents. A strategy for synthesizing an analogue could involve the intramolecular Pauson-Khand reaction of an enyne substrate, designed to form the desired substituted five-membered ring. mdpi.com
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic systems, including five- and six-membered rings. wikipedia.orgorganic-chemistry.org The reaction utilizes ruthenium or molybdenum carbene catalysts (e.g., Grubbs or Schrock catalysts) to form a cyclic alkene from an acyclic diene, with the expulsion of a small volatile alkene like ethylene. organic-chemistry.org
To construct the core of this compound, a suitable diene precursor containing a ketone or a protected ketone functionality would be required. The RCM reaction would form a cyclopentene ring. Subsequent oxidation of the ring or manipulation of functional groups would be necessary to arrive at the cyclopentanone skeleton, followed by the introduction of the 3-methylbutylidene group. For example, RCM of an appropriate dienyl ester followed by hydrolysis, oxidation, and condensation could yield the target structure.
Table 2: Comparison of Core Skeleton Formation Strategies
| Method | Key Precursors | Key Features | Applicability to Target |
|---|---|---|---|
| Aldol Condensation | Cyclopentanone, 3-Methylbutanal | Direct, convergent, atom-economical | High, most direct route |
| Nazarov Cyclization | Substituted Divinyl Ketone | Forms cyclopentenone core, requires multi-step precursor synthesis | Moderate, indirect route for analogues |
| Pauson-Khand Reaction | Enyne or Alkene + Alkyne | [2+2+1] cycloaddition, forms substituted cyclopentenones | Moderate, powerful for complex analogues |
Catalytic Synthesis of this compound
Beyond the classical aldol condensation, modern catalytic methods can provide alternative and potentially more efficient or selective routes to 2-alkylidenecyclopentanones. These methods often involve transition metal catalysis to construct the exocyclic double bond.
One innovative approach involves the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with organic halides. nih.gov This process proceeds through a sequence of oxidative addition, carbopalladation, and a regio- and stereoselective ring expansion of the cyclobutanol ring to form a five-membered palladiacycle. Reductive elimination then yields the 2-alkylidenecyclopentanone product. To synthesize the target molecule via this route, 1-(3,3-dimethylbut-1-yn-1-yl)cyclobutanol could be coupled with a vinyl halide in the presence of a palladium catalyst, although this specific transformation is hypothetical and would require experimental validation.
Furthermore, the aldol condensation itself can be rendered more efficient and environmentally benign through the use of advanced catalytic systems. Heterogeneous catalysts, such as the aforementioned metal oxides and hydrotalcites, allow for easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often provide high selectivity under solvent-free conditions. researchgate.netmdpi.com These solid acid-base catalysts are crucial for developing sustainable industrial processes for the synthesis of fragrance and flavor compounds like this compound.
Transition Metal-Catalyzed Routes
Transition metal catalysis offers powerful and efficient pathways for the formation of carbon-carbon bonds and the construction of complex molecular architectures. In the context of 2-alkylidenecyclopentanones, metals like palladium and rhodium have been instrumental in developing novel synthetic strategies.
One notable approach involves the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. This method proceeds through a sequence of oxidative addition, carbopalladation, and a regio- and stereoselective ring expansion of a palladiacycle intermediate, followed by reductive elimination to yield the 2-alkylidenecyclopentanone. While specific examples for the synthesis of this compound are not extensively documented, this methodology provides a framework for accessing such compounds by selecting the appropriate alkynylcyclobutanol and a corresponding halide.
Rhodium catalysts have also been employed in the synthesis of substituted cyclopentanones and related structures. For instance, rhodium-catalyzed intramolecular hydroacylation of unsaturated aldehydes presents a viable route to cyclopentanones. Furthermore, rhodium-catalyzed annulation reactions between cyclobutanones and enynes have been developed to construct complex C(sp3)-rich scaffolds, which could be adapted for the synthesis of precursors to the target molecule.
A classic and direct method for the synthesis of 2-alkylidenecyclopentanones is the aldol condensation of a cyclic ketone with an aldehyde. While often base- or acid-catalyzed, transition metal oxides have been investigated as heterogeneous catalysts for this transformation. For instance, the cross-aldol condensation of cyclopentanone with valeraldehyde, an analogue of 3-methylbutanal, has been studied using various metal-modified oxides.
| Catalyst | Aldehyde | Product | Yield (%) | Reference |
| FeO–MgO | Valeraldehyde | 2-Pentylidenecyclopentanone | 66 | abo.fid-nb.info |
| CeO₂–MgO | Valeraldehyde | 2-Pentylidenecyclopentanone | - | abo.fid-nb.info |
| FeO–CaO | Valeraldehyde | 2-Pentylidenecyclopentanone | - | abo.fid-nb.info |
| CaO | Valeraldehyde | 2-Pentylidenecyclopentanone | - | abo.fid-nb.info |
Table 1: Metal Oxide-Catalyzed Aldol Condensation for the Synthesis of 2-Alkylidenecyclopentanone Analogues. abo.fid-nb.info
Organocatalytic Systems for Preparation of this compound
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The synthesis of functionalized cyclopentanones has been a significant area of research within this field.
Metal-free organocatalysis often relies on the use of small organic molecules, such as amines and their derivatives, to catalyze reactions. The classic approach to synthesizing 2-alkylidenecyclopentanones is the aldol condensation between cyclopentanone and an appropriate aldehyde, in this case, 3-methylbutanal. This reaction can be effectively catalyzed by organic bases like piperidine or pyrrolidine, or under acidic conditions. These reactions proceed via enamine or enol intermediates, respectively, which then react with the aldehyde followed by dehydration to yield the α,β-unsaturated ketone.
More sophisticated organocatalytic methods involve cascade reactions that can rapidly build molecular complexity. A notable example is the one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govacs.org This process utilizes a secondary amine catalyst, such as a prolinol derivative, to facilitate a Michael addition, followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction. nih.govacs.org This sequence affords densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org While this specific cascade does not directly yield this compound, it showcases the potential of combining secondary amine and NHC catalysis for the enantioselective synthesis of complex cyclopentanone structures. By modifying the starting materials, this strategy could be adapted to generate precursors for the target molecule.
| Dicarbonyl | Enal | Secondary Amine Catalyst | NHC Precursor | Product | Yield (%) | ee (%) | dr |
| Acetylacetone | Crotonaldehyde | Diphenylprolinol TMS ether | Triazolium salt | Functionalized cyclopentanone | 71 | 99 | 10:1 |
| Dibenzoylmethane | Cinnamaldehyde | Diphenylprolinol TMS ether | Triazolium salt | Functionalized cyclopentanone | 85 | 95 | 10:1 |
| Methyl acetoacetate | 3-Methylbut-2-enal | Diphenylprolinol TMS ether | Triazolium salt | Functionalized cyclopentanone | 75 | 98 | 4:1 |
Table 2: Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Cascade. nih.gov
Enantioselective and Stereoselective Syntheses of this compound and its Precursors
The development of enantioselective and stereoselective methods is crucial for the synthesis of chiral molecules with defined three-dimensional structures. For a molecule like this compound, stereoselectivity can be introduced at various stages of the synthesis.
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral double bonds. In the context of synthesizing chiral analogues of this compound, the asymmetric hydrogenation of a suitable precursor, such as a tetrasubstituted cyclic enone, can be employed to generate chiral cycloalkanols with multiple contiguous stereocenters. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted cyclic enones has been shown to proceed with excellent enantioselectivity and diastereoselectivity. nih.gov The resulting chiral saturated ketone could then be further functionalized to introduce the 3-methylbutylidene group.
Another strategy involves the asymmetric hydrogenation of cyclic α,β-unsaturated ketones to furnish chiral allylic alcohols. researchgate.net Ruthenium-based catalysts, particularly those employing chiral diphosphine and diamine ligands, have proven effective in this transformation. researchgate.net The resulting chiral allylic alcohol could then potentially be converted to the desired product.
| Substrate | Catalyst | Product | Yield (%) | ee (%) | dr |
| 2-Methyl-2-cyclopenten-1-one | Ru(II)-BINAP-diamine complex | (R)-2-Methyl-2-cyclopenten-1-ol | >99 | 95 | - |
| 2,3-Dimethyl-2-cyclopenten-1-one | Ir-SpiroPAP complex | Chiral 2,3-dimethylcyclopentanol | 98 | >99 | >99:1 |
| 2-Propyl-2-cyclopenten-1-one | Ru(II)-BINAP-diamine complex | (R)-2-Propyl-2-cyclopenten-1-ol | >99 | 96 | - |
Table 3: Examples of Asymmetric Hydrogenation of Cyclic Enone Precursors. nih.govresearchgate.net
Asymmetric Michael addition is a cornerstone of enantioselective carbon-carbon bond formation. This strategy can be applied to the synthesis of precursors for this compound. For instance, the organocatalytic asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones is a well-established method. nih.gov Chiral secondary amines, such as prolinol derivatives, can activate enones towards nucleophilic attack, leading to the formation of chiral products with high enantioselectivity. nih.gov
In a potential synthetic route, a Michael acceptor such as 2-cyclopenten-1-one could react with a nucleophile that would later be transformed into the 3-methylbutylidene group. Alternatively, a more complex precursor bearing an exocyclic double bond could undergo an asymmetric Michael addition to introduce a chiral center. For example, the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles has been studied in the presence of a multifunctional squaramide catalyst, affording Michael adducts with high enantioselectivities. researchgate.netbeilstein-journals.org This demonstrates the feasibility of performing asymmetric additions to exocyclic α,β-unsaturated systems.
| Michael Acceptor | Nucleophile | Catalyst | Product | Yield (%) | ee (%) | dr |
| Cyclopentenone | Dibenzyl malonate | Chiral squaramide | Chiral malonate adduct | 95 | 98 | 95:5 |
| Chalcone | Acetophenone | Chiral secondary amine | Chiral 1,5-dicarbonyl | 88 | 92 | 90:10 |
| 3-Alkylidene oxindole | Cyclopentane-1,2-dione | Chiral squaramide | Chiral Michael adduct | 85 | 96 | 3:1 |
Table 4: Asymmetric Michael Addition Strategies for the Synthesis of Chiral Ketones. researchgate.netbeilstein-journals.org
Control of Exocyclic Double Bond Stereochemistry (E/Z Isomerism)
The stereochemistry of the exocyclic double bond in this compound and its analogues is a critical factor influencing the molecule's biological activity and physical properties. The formation of either the (E)- or (Z)-isomer is highly dependent on the synthetic route and reaction conditions employed. Control over this E/Z isomerism is a significant challenge in the synthesis of exocyclic α,β-unsaturated ketones. researchgate.net
Various synthetic strategies have been developed to achieve stereoselective synthesis of α,β-unsaturated ketones. organic-chemistry.org Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds with a high degree of stereocontrol. The choice of phosphonate ylide and reaction conditions can direct the reaction towards the desired (E) or (Z) isomer. For instance, stabilized ylides generally favor the formation of (E)-isomers. organic-chemistry.org
Aldol condensation reactions, a common method for synthesizing α,β-unsaturated ketones, can also be controlled to favor one isomer over the other. The stereochemical outcome is influenced by factors such as the choice of base, solvent, temperature, and the nature of the reactants. The dehydration of the intermediate β-hydroxy ketone is a key step where stereocontrol can be exerted. The use of specific reagents, such as cerium(III) chloride heptahydrate with sodium iodide, has been shown to favor the formation of (E)-isomers in good yields. organic-chemistry.org
Furthermore, catalyst selection plays a pivotal role. For example, in copper-catalyzed reactions of 1,3-butadienyl silanes, the nature of the silyl group can determine whether the (Z) or (E) isomer is formed with high stereoselectivity. nih.gov Similarly, isomerization reactions can be employed to convert a mixture of isomers or an undesired isomer into the desired one. For instance, β,γ-unsaturated ketones can be isomerized to their corresponding α,β-unsaturated counterparts, sometimes with high stereoselectivity. researchgate.net
The table below summarizes various methods and their effectiveness in controlling the stereochemistry of α,β-unsaturated ketones, which are applicable to the synthesis of this compound.
| Method | Reagents/Catalyst | Typical Outcome | Reference |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ylides | Predominantly (E)-isomer | organic-chemistry.org |
| Aldol Condensation/Dehydration | CeCl₃·7H₂O / NaI | (E)-isomers as only isolable products | organic-chemistry.org |
| Copper-Catalyzed Acylation | Silyl-substituted 1,3-dienes | (Z) or (E) depending on silyl group | nih.gov |
| Isomerization | DABCO in iPrOH | Rearrangement of endo- to exo-cyclic double bond | researchgate.net |
| Cross-Metathesis | Molybdenum complexes with acetonitrile | Kinetically-controlled (Z)-selectivity | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including cyclopentanone derivatives, to minimize environmental impact. researchgate.netorganic-chemistry.org This involves developing processes that are more efficient, use less hazardous materials, and generate less waste. google.com The synthesis of this compound can be made more sustainable by focusing on key areas such as solvent selection and catalyst reusability. researchgate.netorganic-chemistry.org
Solvent Selection and Optimization for Environmental Impact
Solvents constitute a major portion of the waste generated in chemical processes, making their selection a critical aspect of green chemistry. whiterose.ac.ukutoronto.ca Traditional synthesis of α,β-unsaturated ketones often employs volatile organic compounds (VOCs) that are hazardous to health and the environment. whiterose.ac.uk Green chemistry encourages the replacement of these solvents with more benign alternatives.
Water is an effective and environmentally friendly medium for certain reactions, including Wittig reactions, which can be used to form the exocyclic double bond in the target molecule. organic-chemistry.org Other green solvent alternatives include alcohols (methanol, ethanol), esters, and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). whiterose.ac.ukacs.org Solvent-free reaction conditions represent an ideal green approach, and some syntheses of α,β-unsaturated ketones have been successfully developed using this strategy, for example, over Hβ zeolite catalysts. rsc.org
The selection of a green solvent is guided by several factors, including its environmental, health, and safety (EHS) profile, as well as its life cycle assessment. utoronto.caacs.org Guides have been developed to help chemists choose solvents that reduce environmental impact while maintaining reaction efficiency. whiterose.ac.ukutoronto.ca
The table below provides a comparison of conventional and green solvents applicable to the synthesis of α,β-unsaturated ketones.
| Solvent Class | Conventional Examples | Green Alternatives | Key Advantages of Green Alternatives | Reference |
| Chlorinated | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, derived from renewable resources | whiterose.ac.uk |
| Aprotic Dipolar | DMF, DMAc, NMP | Cyrene, Dimethyl sulfoxide (DMSO) | Biodegradable, lower toxicity | whiterose.ac.uk |
| Hydrocarbon | Benzene, Toluene, Hexane | Heptane, Cyclopentyl methyl ether (CPME) | Reduced neurotoxicity and environmental persistence | whiterose.ac.uk |
| Ether | Diethyl ether, THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Reduced peroxide formation, better EHS profile | whiterose.ac.uk |
| General | Various VOCs | Water, Ethanol, Supercritical CO₂ | Non-toxic, renewable, readily available, reduced waste | utoronto.caacs.org |
Catalyst Recycling and Reusability
The use of recyclable and reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers process costs. In the context of synthesizing this compound, which often involves aldol condensation, the development of heterogeneous catalysts is of great interest. researchgate.net
Solid base catalysts, such as hydrotalcites, zeolites, and supported metal oxides, offer significant advantages over homogeneous catalysts (e.g., NaOH, KOH) which are difficult to separate from the reaction mixture. researchgate.netdergipark.org.trnih.gov These solid catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.netamazonaws.com For instance, Ni-Cu bimetallic catalysts on MOF-5 supports have been shown to be robust and reusable for the hydrogenation of furfural to cyclopentanone, a key precursor. researchgate.netamazonaws.com
Catalysts can be designed for easy separation and reuse. For example, catalysts supported on materials like alumina, silica, or activated carbon can be employed. google.comgoogle.com The development of catalysts with long service lives that can be easily regenerated further enhances the sustainability of the process. google.com The use of such catalysts not only aligns with green chemistry principles but also improves the economic viability of the synthesis. researchgate.net
| Catalyst Type | Example | Key Features | Application in Synthesis | Reference |
| Heterogeneous Solid Base | Hydrotalcites, Zeolites | High activity, easy separation, reusability | Aldol Condensation | researchgate.netdergipark.org.tr |
| Supported Bimetallic | Ni-Cu@MOF-5 | High efficiency, robustness, reusability | Precursor Synthesis (e.g., Cyclopentanone) | researchgate.netamazonaws.com |
| Supported Metal Oxides | MgO-ZrO₂, MgO-Al₂O₃ | Synergistic effects, high reactivity | Aldol Condensation | nih.gov |
| Supported Alkali/Alkaline Earth Metals | Metals on alumina or silica | Low cost, high activity, long life | Aldol Condensation | google.comgoogle.com |
Reactivity at the α,β-Unsaturated Carbonyl Moiety
The conjugated system in this compound results in delocalization of π-electrons, which polarizes the molecule. This creates an electrophilic carbonyl carbon (position 1) and an electrophilic β-carbon (position 3). Consequently, the molecule is susceptible to attack by nucleophiles at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), also known as the Michael addition. masterorganicchemistry.commasterorganicchemistry.com The exocyclic double bond also serves as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex polycyclic systems.
Nucleophilic addition is a fundamental reaction class for α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com The reaction pathway, whether 1,2- or 1,4-addition, is often dictated by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, including enolates, organocuprates, amines, and thiols, preferentially undergo 1,4-conjugate addition. masterorganicchemistry.com
The Michael addition is a highly versatile method for forming carbon-carbon and carbon-heteroatom bonds through the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comresearchgate.net For this compound, this reaction involves the attack of a nucleophile at the β-carbon of the exocyclic double bond.
Carbon Nucleophiles : A wide range of carbon-based nucleophiles can be employed. Organocuprates (Gilman reagents) are particularly effective for adding alkyl groups via 1,4-addition. masterorganicchemistry.com Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors that react in the presence of a base to form new C-C bonds. researchgate.netnih.gov
Oxygen Nucleophiles : Alkoxides and phenoxides can act as nucleophiles in Michael additions, leading to the formation of β-alkoxy or β-aryloxy ketones. These reactions are often reversible.
Nitrogen Nucleophiles : Primary and secondary amines readily undergo conjugate addition to α,β-unsaturated ketones, a process known as aza-Michael addition. This reaction is a straightforward method for synthesizing β-amino ketones. bham.ac.uk
Sulfur Nucleophiles : Thiols are excellent soft nucleophiles and participate in sulfa-Michael additions with high efficiency. libretexts.org The resulting β-thioether ketones are valuable synthetic intermediates. researchgate.net
| Nucleophile Type | Example Nucleophile (Michael Donor) | Product Type | Reference |
|---|---|---|---|
| Carbon | Dimethyl malonate | 3-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-2-(3-methylbutyl)cyclopentan-1-one | nih.gov |
| Carbon | Organocuprates (R₂CuLi) | 3-Alkyl-2-(3-methylbutyl)cyclopentan-1-one | masterorganicchemistry.com |
| Nitrogen | Secondary Amine (e.g., Diethylamine) | 3-(Diethylamino)-2-(3-methylbutyl)cyclopentan-1-one | bham.ac.uk |
| Sulfur | Thiol (e.g., Thiophenol) | 2-(3-Methylbutyl)-3-(phenylthio)cyclopentan-1-one | libretexts.org |
The conjugate addition to prochiral α,β-unsaturated ketones like this compound creates a new stereocenter at the β-carbon. Controlling the stereochemistry of this newly formed center is a significant objective in modern organic synthesis. Asymmetric conjugate addition methodologies have been extensively developed to achieve high levels of enantioselectivity and diastereoselectivity. ucsb.edu
This control is typically achieved by using chiral catalysts, which can include organocatalysts or chiral metal complexes. ucsb.eduresearchgate.net For instance, bifunctional catalysts like squaramides have been successfully used in the asymmetric Michael addition of cyclopentane-1,2-dione to various acceptors, yielding products with high enantioselectivities. beilstein-journals.orgnih.gov Similarly, chiral metal complexes, such as Shibasaki's heterobimetallic catalysts, are robust for promoting asymmetric Michael additions to systems like 2-cyclopenten-1-one. nih.gov These strategies allow for the synthesis of enantioenriched cyclopentanone derivatives, which are valuable precursors for natural products and pharmaceuticals. nih.govnih.gov
| Catalyst Type | Example Catalyst | Substrate Class | Typical Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Heterobimetallic Complex | Shibasaki's Ga-Na-BINOL complex | 2-Cyclopenten-1-one | High enantiomeric excess (ee) | nih.gov |
| Organocatalyst | Multifunctional Squaramide | Cyclopentane-1,2-dione | High enantioselectivities, moderate diastereoselectivities | beilstein-journals.orgnih.gov |
| Organometallic | Copper(I) with Chiral Ligand | Cyclopentene-3,5-dione monoacetal | High enantiomeric excess (ee) | ucsb.edu |
The carbon-carbon double bond within the α,β-unsaturated system of this compound can participate as a 2π-electron component in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and polycyclic frameworks with high atom economy and stereochemical control. nih.gov
[3+2] Cycloaddition reactions involve the combination of a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (the dipolarophile, in this case, the alkene moiety). This process leads to the formation of a five-membered ring. When applied to this compound, this reaction results in the creation of a new five-membered ring fused to the original cyclopentanone ring, generating a bicyclo[3.3.0]octane core structure. nih.gov Such fused ring systems are common motifs in natural products. nih.govnih.gov The reaction can be catalyzed by various means, including Lewis acids or transition metals, and can be designed to control the stereochemistry of the newly formed ring system. nih.govrsc.org
A prominent subclass of [3+2] cycloadditions is the 1,3-dipolar cycloaddition, which is exceptionally useful for the synthesis of five-membered heterocyclic compounds. uchicago.edumdpi.com In this reaction, a 1,3-dipole reacts with the double bond of this compound to generate a heterocyclic scaffold fused to the cyclopentane ring. nih.govresearchgate.net
The choice of the 1,3-dipole determines the nature of the resulting heterocycle. For example:
Nitrone dipoles react to form fused isoxazolidine rings. wikipedia.org
Azomethine ylides lead to the formation of fused pyrrolidine rings. nih.gov
Nitrile oxides produce fused isoxazoline rings. uchicago.edu
Diazoalkanes yield fused pyrazoline rings.
These reactions provide direct access to complex heterocyclic architectures that are of significant interest in medicinal chemistry and materials science. nih.govmdpi.comnih.gov
| 1,3-Dipole | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|
| Nitrone | Isoxazolidine | mdpi.comwikipedia.org |
| Azomethine Ylide | Pyrrolidine | nih.gov |
| Nitrile Oxide | Isoxazoline | uchicago.edu |
| Diazoalkane | Pyrazoline | uchicago.edu |
| Azide | Triazoline | uchicago.edu |
Cycloaddition Chemistry
Formal Cycloaddition Reactions
While no specific formal cycloaddition reactions involving this compound have been documented in the searched literature, its structure as an electron-deficient alkene makes it a potential candidate for such transformations. Formal cycloadditions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered rings. In a hypothetical reaction, this compound could act as the dipolarophile, reacting with a 1,3-dipole like an azide, nitrile oxide, or diazomethane. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the enone and the dipole. For instance, the reaction with diazomethane would be expected to form a pyrazoline derivative, which could potentially undergo further transformations.
Reductions and Hydrogenations of the Enone System
The enone functionality in this compound contains two reducible sites: the carbon-carbon double bond (olefin) and the carbon-oxygen double bond (carbonyl). The reduction of this system can be controlled to achieve selectivity for one site over the other.
Chemoselective Reduction of the Olefinic Double Bond
The selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone is a common transformation known as conjugate reduction or 1,4-reduction. This yields a saturated ketone, in this case, 2-(3-methylbutyl)cyclopentan-1-one. Various methods are available to achieve this chemoselectivity.
One of the most common methods is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to avoid over-reduction of the carbonyl group. Other established methods that could theoretically be applied include:
Dissolving Metal Reductions: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol proton source) is a classic method for reducing the double bond of enones.
Hydride Reagents: Certain hydride reagents, like sodium borohydride (NaBH₄) in the presence of copper(I) salts (e.g., CuCl), can selectively perform 1,4-reduction. This is often referred to as Stryker's reagent when using a copper hydride cluster.
Stereoselective Reduction to Chiral Alcohols
The reduction of the carbonyl group in this compound leads to the formation of an allylic alcohol, 2-(3-methylbutylidene)cyclopentan-1-ol. Since the substrate is prochiral, this reduction can be performed stereoselectively to yield a chiral alcohol. google.com Asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing non-racemic chiral alcohols. biomedpharmajournal.org
Numerous catalytic systems are known to effect such transformations with high enantioselectivity on analogous substrates:
CBS Reduction: The Corey-Bakshi-Shibata reduction, using a borane reagent with a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. mdpi.com
Asymmetric Transfer Hydrogenation: This method typically involves a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexes with chiral ligands) and a hydrogen source like isopropanol or formic acid.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases or reductases from sources like baker's yeast, can reduce ketones with high levels of stereoselectivity under mild conditions. biomedpharmajournal.orgresearchgate.net
The stereochemical outcome (R or S configuration) would depend on the specific catalyst and reagents chosen. For example, using different enantiomers of a chiral catalyst would lead to the formation of opposite enantiomers of the product alcohol.
Pericyclic Rearrangements and Cyclizations
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The enone system of this compound contains π-electrons that could participate in such rearrangements, although no specific examples for this compound are reported. Hypothetically, the exocyclic double bond could participate as a 2π component in Diels-Alder ([4+2] cycloadditions) or other cycloaddition reactions if a suitable diene is present. Photochemically induced [2+2] cycloadditions are also a possibility, potentially leading to the formation of a bicyclic cyclobutane structure.
Transformations of the Carbonyl Group in this compound
The carbonyl group is one of the most versatile functional groups in organic chemistry, and its transformation in this compound would be a key synthetic step.
Wittig and Wittig-Type Olefination Reactions
The Wittig reaction is a powerful and widely used method for converting ketones into alkenes. wikipedia.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon group. nih.gov
In the case of this compound, a Wittig reaction would convert the carbonyl group into a new exocyclic double bond, yielding a diene product. For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 1-methylene-2-(3-methylbutylidene)cyclopentane.
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate subsequently decomposes to give the desired alkene and triphenylphosphine oxide.
A key variation is the Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate carbanion instead of a phosphorus ylide. The HWE reaction often offers advantages such as greater reactivity and easier removal of the phosphate byproduct. It is particularly effective for generating E-alkenes when stabilized phosphonates are used.
Conversion to Acetals and Ketals
The carbonyl group of this compound can be selectively protected as an acetal or ketal. This transformation is crucial in multi-step syntheses where the ketone functionality needs to be masked to prevent unwanted side reactions. The formation of cyclic ketals, typically using a diol such as ethylene glycol in the presence of an acid catalyst, is a common and efficient method. brainly.comyoutube.compearson.comchegg.comchemicalforums.com
The reaction proceeds via protonation of the carbonyl oxygen by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. pearson.com Nucleophilic attack by one of the hydroxyl groups of ethylene glycol follows, leading to a hemiacetal intermediate. Subsequent intramolecular cyclization with the loss of a water molecule yields the thermodynamically stable cyclic ketal. pearson.com To drive the equilibrium towards the product, water is typically removed from the reaction mixture using a Dean-Stark apparatus.
The chemoselectivity of this reaction is noteworthy. Due to the conjugated system, the carbonyl group is less reactive than a saturated ketone, but ketalization can be achieved under appropriate conditions without affecting the exocyclic double bond.
Table 1: Representative Conditions for Ketalization of α,β-Unsaturated Ketones This table is generated based on general procedures for similar substrates, as specific data for this compound is not readily available.
| Reagents | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethylene glycol (1.5 eq.) | p-Toluenesulfonic acid (0.1 eq.) | Toluene | Reflux with Dean-Stark trap | 8-(3-methylbutylidene)-1,4-dioxaspiro[4.4]nonane |
Functionalization and Derivatization Strategies of the Cyclopentane Ring and Side Chain
The presence of the exocyclic double bond and allylic protons provides multiple sites for further functionalization of this compound.
Selective Halogenation and Halofunctionalization
Selective halogenation of this compound can be achieved at several positions, depending on the reagents and reaction conditions. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), is a common strategy for halogenating α,β-unsaturated ketones. researchgate.netnih.gov
Under radical conditions, initiated by light or a radical initiator, halogenation is expected to occur at the allylic positions of the side chain. This would lead to the substitution of a hydrogen atom on the carbon adjacent to the double bond.
In contrast, under acidic or ionic conditions, electrophilic addition of a halogen to the double bond can occur. The regioselectivity of this addition would be influenced by the electronic effects of the carbonyl group. Furthermore, α-halogenation of the cyclopentanone ring can be achieved, typically under acidic conditions, via an enol intermediate. youtube.com
Table 2: Potential Products of Selective Halogenation
| Reagent | Conditions | Probable Major Product |
|---|---|---|
| N-Bromosuccinimide, AIBN, CCl₄ | Reflux | 2-((E)-4-bromo-3-methylbutylidene)cyclopentan-1-one |
| Bromine, Acetic Acid | Room Temperature | 2-(1,2-dibromo-3-methylbutyl)cyclopentan-1-one |
Allylic Oxidations and Hydroxylations
The allylic positions of the 3-methylbutylidene side chain are susceptible to oxidation, providing a route to introduce hydroxyl or carbonyl functionalities. A classic method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to convert allylic C-H bonds to C-OH groups. researchgate.net This reaction could potentially yield an allylic alcohol, which could be further oxidized to a ketone.
Other oxidizing agents, such as chromium trioxide (CrO₃) in pyridine or with 3,5-dimethylpyrazole, are also known to effect allylic oxidation of olefins. nih.govorgsyn.org The regioselectivity of the oxidation would depend on the steric and electronic environment of the allylic protons. Photooxygenation, involving singlet oxygen, is another method that could lead to the formation of allylic hydroperoxides, which can then be reduced to the corresponding alcohols.
Table 3: Reagents for Allylic Oxidation
| Reagent | Typical Conditions | Expected Functionalization |
|---|---|---|
| Selenium dioxide | Dioxane, reflux | Hydroxylation at the allylic position |
| Chromium trioxide, Pyridine | Dichloromethane, room temp. | Oxidation to an enone system |
Alkylation and Arylation Reactions
The carbon framework of this compound can be extended through alkylation and arylation reactions. The α-position of the cyclopentanone ring is a primary site for such modifications. Palladium-catalyzed α-arylation of 2-alkylidenecyclopentanones has been reported as an effective method. nih.govnih.gov This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to couple the enolate of the ketone with an aryl halide.
Copper-catalyzed reactions have also been employed for the alkylation of related systems. rsc.orgnih.govorganic-chemistry.orgnih.govresearchgate.net For instance, conjugate addition of organocuprates could potentially occur at the β-carbon of the exocyclic double bond, though this might be less favorable due to steric hindrance.
Table 4: Examples of Palladium-Catalyzed α-Arylation of Related Substrates
| Ketone Substrate | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |
|---|---|---|---|---|---|
| 2-Benzylidenecyclopentanone | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | 2-benzylidene-5-phenylcyclopentan-1-one | 75% |
Mechanistic Insights and Kinetic Investigations of 2 3 Methylbutylidene Cyclopentan 1 One Reactions
Detailed Reaction Mechanism Elucidation for Key Transformations
Specific, empirically determined reaction mechanisms for key transformations of 2-(3-Methylbutylidene)cyclopentan-1-one have not been detailed in the available literature. Hypothetically, reactions such as Michael additions, reductions, or cycloadditions would follow established mechanisms for analogous α,β-unsaturated ketones. For instance, a Michael addition would likely proceed via the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
No specific kinetic data, such as reaction rate constants or the identification of rate-determining steps for reactions involving this compound, were found in the public domain. To determine such parameters, experimental studies employing techniques like spectroscopy (UV-Vis, NMR) to monitor the concentration of reactants and products over time would be necessary. Such studies would allow for the determination of the reaction order and the rate law, providing insights into the rate-determining step of a given transformation.
Solvent Effects and Catalytic Cycle Analysis
There is no specific information available regarding the influence of solvents on the kinetics and mechanism of reactions with this compound. Generally, polar aprotic solvents might favor conjugate additions by stabilizing the enolate intermediate, while protic solvents could potentially solvate the carbonyl group and influence the regioselectivity of nucleophilic attack.
Similarly, no catalytic cycles involving this compound as a substrate have been described. Both acid and base catalysis are common for reactions of α,β-unsaturated ketones. An acid catalyst could activate the carbonyl group, enhancing the electrophilicity of both the carbonyl carbon and the β-carbon. A base catalyst could deprotonate a nucleophile, increasing its reactivity. A detailed analysis of any catalytic cycle would require experimental investigation to identify the active catalytic species and elucidate the elementary steps of the reaction.
Computational and Theoretical Chemical Studies of 2 3 Methylbutylidene Cyclopentan 1 One
Quantum Chemical Calculations on Molecular Structure and Conformations
The first step in a computational study is to determine the molecule's most stable three-dimensional structure. For a flexible molecule like 2-(3-Methylbutylidene)cyclopentan-1-one, this involves a conformational analysis to identify all low-energy isomers. The key conformational feature of α,β-unsaturated ketones is the rotation around the single bond connecting the carbonyl group and the α-carbon, leading to s-cis and s-trans conformers. ias.ac.in
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to perform geometry optimizations for these potential conformers. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms. biointerfaceresearch.com The relative energies of the optimized structures indicate which conformation is more stable. For similar α,β-diunsaturated ketones, studies have shown a preference for s-trans/s-cis conformations, with the equilibrium being influenced by the solvent. ias.ac.innih.gov The cyclopentanone (B42830) ring also has its own conformational possibilities (e.g., envelope, twist) that would be explored.
Illustrative Data Table: Calculated Relative Energies of Conformers This table illustrates the type of data generated from a conformational analysis. The values are hypothetical for this compound.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C=C) |
|---|---|---|---|
| s-trans | B3LYP/6-31G(d) | 0.00 | ~180° |
| s-cis | B3LYP/6-31G(d) | 2.5 | ~0° |
Electronic Structure Analysis and Reactivity Prediction
The reactivity of this compound is governed by its electronic structure. As an α,β-unsaturated ketone, it possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Frontier Molecular Orbital (FMO) theory is a key tool for understanding this reactivity. wikipedia.orgnumberanalytics.com
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The LUMO indicates where the molecule is most likely to accept electrons from a nucleophile. youtube.com In α,β-unsaturated systems, the LUMO typically has large coefficients on both the carbonyl carbon and the β-carbon. youtube.com This explains why nucleophiles can attack at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), also known as Michael addition. youtube.comfiu.edu
Computational software can visualize the LUMO and calculate its energy and the magnitude of its lobes on each atom. In addition to FMO analysis, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.
Illustrative Data Table: Frontier Orbital Properties This table shows representative data that would be calculated to predict reactivity based on FMO theory.
| Orbital | Energy (eV) | Largest Atomic Orbital Contribution |
|---|---|---|
| HOMO | -6.8 | C=C π-system |
| LUMO | -1.5 | C=O and C=C π*-system (β-carbon) |
| HOMO-LUMO Gap | 5.3 | - |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways. For reactions involving this compound, such as a Michael addition or a Diels-Alder cycloaddition, DFT calculations can be used to map out the entire potential energy surface. researchgate.net
This process involves locating the structures of the reactants, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as bonds are breaking and forming. The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. By comparing the activation energies for competing pathways (e.g., 1,2- vs. 1,4-addition), chemists can predict which product will form preferentially. fiu.edu Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state correctly connects the reactants and products.
Prediction of Stereoselectivity and Enantioselectivity
Many important reactions are stereoselective, meaning they favor the formation of one stereoisomer over another. When a chiral catalyst is used, the reaction can be enantioselective. Computational modeling is an invaluable tool for understanding and predicting these outcomes. nih.gov
In the context of organocatalyzed reactions involving cyclic enones, computational studies model the interaction between the substrate, the nucleophile, and the catalyst. researchgate.net By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, researchers can predict the major product. For example, in an organocatalyzed Michael addition, the catalyst forms a non-covalent complex with the enone, and the steric and electronic properties of this complex dictate which face of the enone is more accessible to the incoming nucleophile. nih.govchemrxiv.org Advanced methods like quantum-guided molecular mechanics (Q2MM) can even be used to develop force fields for predicting stereoselectivity across a wide range of substrates and ligands. nih.gov These predictions can guide the design of new catalysts and synthetic strategies. researchgate.net
Advanced Applications of 2 3 Methylbutylidene Cyclopentan 1 One in Synthetic Organic Chemistry
As a Chiral Building Block in Natural Product Total Synthesis
Extensive searches of chemical literature did not yield specific instances where 2-(3-Methylbutylidene)cyclopentan-1-one has been utilized as a key chiral building block in the total synthesis of complex natural products. The following subsections reflect this absence of specific data.
Synthesis of Complex Polycyclic Natural Products
There is no readily available scientific literature detailing the application of this compound in the synthesis of complex polycyclic natural products. While cyclopentenone moieties are common starting points for various annulation and cycloaddition strategies to construct polycyclic systems, specific examples employing the title compound could not be found.
Construction of Biologically Relevant Scaffolds (Focus on chemical synthesis, not biological activity directly)
Similarly, the use of this compound for the construction of biologically relevant scaffolds does not appear to be a focus of published research. The synthesis of such scaffolds often relies on highly functionalized and stereochemically defined building blocks; however, the specific contribution of this compound in this area is not documented in available literature.
In the Design and Synthesis of New Synthetic Methodologies
The investigation into the role of this compound in the design and synthesis of new synthetic methodologies also returned no specific findings. The development of novel reactions often involves the use of unique substrates to explore new reactivity patterns or to serve as templates for asymmetric catalysis. However, there is no indication in the searched literature that this compound has been employed for such purposes.
Precursor in Materials Science (e.g., Polymer Initiators, Specialty Chemicals)
Regarding its application in materials science, there is no available data to suggest that this compound serves as a precursor for polymer initiators or other specialty chemicals. The structural features of a molecule that make it a suitable precursor for materials science applications, such as specific functional groups for polymerization or unique electronic properties, are not attributes that have been reportedly exploited for this compound.
Analytical Methodologies for Comprehensive Research on 2 3 Methylbutylidene Cyclopentan 1 One Systems
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Products
Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of novel compounds derived from 2-(3-Methylbutylidene)cyclopentan-1-one.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound derivatives.
Key Applications in the Study of this compound:
¹H NMR: Determines the number of different types of protons, their chemical environments, and their proximity to other protons. This is crucial for identifying the specific arrangement of atoms in new derivatives.
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.
Below is a table illustrating typical ¹H NMR chemical shifts for the parent compound, this compound.
| Protons | Chemical Shift (ppm) |
| CH₃ (methyl groups) | ~0.9 |
| CH (methine) | ~2.2 |
| CH₂ (cyclopentanone ring) | ~1.9 - 2.5 |
| CH (exocyclic double bond) | ~5.8 |
Note: These are approximate values and can vary based on the solvent and specific derivative.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, quantifying known compounds, and elucidating reaction pathways. In the context of this compound, MS can be used to analyze the products of a reaction, providing insights into the reaction mechanism. For instance, in pyrolysis studies of related ketones like cyclopentanone (B42830), MS has been used to identify a wide array of products, including isomers and radicals. researchgate.net
Theoretical studies on the elimination reactions of ketones, which can be correlated with mass spectrometry data, often show the formation of a six-membered cyclic transition state. researchgate.net This information is vital for understanding the degradation and transformation of this compound under various conditions.
Common Ionization Techniques:
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for a specific compound.
Field Ionization (FI): A soft ionization technique that results in less fragmentation, often leaving the molecular ion intact, which is useful for determining the molecular weight of a compound. copernicus.org
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. umsystem.edu These techniques are based on the principle that molecules vibrate at specific frequencies.
Characteristic Vibrational Frequencies for this compound:
C=O Stretch (Ketone): A strong, sharp absorption band is typically observed in the range of 1700-1725 cm⁻¹. pressbooks.pub The conjugation with the C=C double bond in this compound would shift this peak to a slightly lower frequency.
C=C Stretch (Alkene): An absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond. libretexts.org
C-H Stretch (Alkyl Groups): These stretches are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational frequencies of complex molecules. nih.govmdpi.com
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O (conjugated ketone) | 1670 - 1690 |
| C=C (alkene) | 1640 - 1680 |
| C-H (sp³ hybridized) | 2850 - 3000 |
| C-H (sp² hybridized) | 3000 - 3100 |
Chromatographic Methods for Purification and Isomer Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds and separating different isomers of this compound.
Many derivatives of this compound may be chiral, existing as a pair of non-superimposable mirror images called enantiomers. nih.gov Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.cz This is critical in many applications, as different enantiomers can have different biological activities.
The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a primary application of this technique. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. heraldopenaccess.usuma.es In some cases, derivatization of the analyte is necessary to achieve separation on a chiral stationary phase. nih.gov
Key Components of Chiral Chromatography:
Chiral Stationary Phase (CSP): The stationary phase in the chromatography column is modified with a chiral selector that interacts differently with each enantiomer, leading to their separation.
Mobile Phase: A solvent or mixture of solvents that carries the sample through the column.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for monitoring the progress of a reaction and identifying the various products formed. copernicus.org
In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This allows for the identification and quantification of each component in the mixture. copernicus.org
Typical GC-MS Parameters:
| Parameter | Setting |
|---|---|
| Injection Port Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 40°C, ramped to 200°C |
These parameters are illustrative and would be optimized for the specific analysis. copernicus.org
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound. Consequently, detailed information regarding its single-crystal structure, absolute configuration, and specific solid-state characteristics is not currently available in the public domain.
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. The process involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed map of electron density can be constructed, revealing the exact position of each atom.
For a molecule such as this compound, which possesses a stereocenter at the C2 position of the cyclopentanone ring and can also exhibit E/Z isomerism at the exocyclic double bond, X-ray crystallography would be invaluable. It would allow for the unambiguous determination of the spatial orientation of the 3-methylbutylidene group relative to the cyclopentanone ring.
In the absence of experimental crystallographic data for this compound, its solid-state structure cannot be described. Such an analysis would typically include a discussion of:
Molecular Conformation: The puckering of the cyclopentanone ring and the torsion angles defining the orientation of the alkylidene side chain.
Bond Lengths and Angles: Precise measurements that can offer insights into the electronic nature of the molecule, such as the degree of conjugation between the carbonyl group and the exocyclic double bond.
Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of molecules in the crystal lattice.
Absolute Configuration: For a chiral sample, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R or S) without the need for a reference standard.
Without a solved crystal structure, these molecular and packing details remain speculative and must await future experimental investigation.
Table of Crystallographic Data for this compound
| Parameter | Data |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Volume (V) | Not Available |
| Z | Not Available |
| Density (calculated) | Not Available |
| R-factor | Not Available |
Table of Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | Not Available |
| C=C (exocyclic) | Not Available |
| C-C (ring) | Not Available |
| O=C-C Angle | Not Available |
| C=C-C Angle | Not Available |
It is important to note that computational modeling could provide theoretical predictions of the structure and conformation of this compound. However, these theoretical models are not a substitute for experimental X-ray crystallographic data for a definitive solid-state structural description.
Future Directions and Emerging Research Avenues for 2 3 Methylbutylidene Cyclopentan 1 One
Development of Novel and Highly Efficient Catalytic Systems
The synthesis of substituted cyclopentenones is a field of active research, with a continuous drive towards more efficient and selective catalytic systems. Future research on 2-(3-Methylbutylidene)cyclopentan-1-one will likely focus on the development of novel catalysts that can improve yield, reduce reaction times, and enhance stereoselectivity.
One promising area is the application of transition-metal catalysis. For instance, processes for the preparation of substituted 2-cyclopenten-1-ones have been developed utilizing a catalytic system composed of a metal complex, such as a titanium complex, and a co-ingredient like a carboxylic acid anhydride. google.com Future work could explore a broader range of metal catalysts, including those based on rhodium, gold, and palladium, which have shown efficacy in the synthesis of other cyclopentenone derivatives. organic-chemistry.org The development of chiral catalysts to control the stereochemistry of the exocyclic double bond and any stereocenters in derivatives of this compound would be a significant advancement.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Type | Potential Advantages | Research Focus |
| Chiral Lewis Acids | Enantioselective synthesis of derivatives. | Screening of various metal-ligand complexes. |
| Organocatalysts | Metal-free, environmentally benign synthesis. | Development of novel amine or phosphine-based catalysts. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Exploration of light-mediated cyclization and functionalization reactions. |
| Heterogeneous Catalysts | Ease of separation and catalyst recycling. | Development of supported metal catalysts for continuous flow processes. |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to improve efficiency, safety, and scalability. d-nb.infomdpi.commdpi.com The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes.
Key advantages of a continuous flow approach include precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. flinders.edu.aumit.edu Furthermore, the small reactor volumes inherent in flow chemistry enhance safety, particularly when dealing with exothermic reactions or unstable intermediates. mdpi.com
Future research in this area would involve:
Process Optimization: Translating batch synthesis protocols to continuous flow systems and optimizing parameters to maximize throughput and product quality.
Multi-step Synthesis: Developing telescoped multi-step syntheses where intermediates are generated and consumed in a continuous stream without isolation. flinders.edu.au
In-line Analysis: Integrating real-time analytical techniques (e.g., spectroscopy) to monitor reaction progress and ensure consistent product quality.
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The chemical structure of this compound, featuring a conjugated enone system and an exocyclic double bond, offers a rich platform for exploring novel chemical transformations. While the fundamental reactivity of α,β-unsaturated ketones is well-established, there is ample room for discovering unprecedented reactivity patterns with this specific substrate.
Future research could focus on:
Asymmetric Conjugate Additions: Developing new methodologies for the enantioselective addition of nucleophiles to the cyclopentenone ring.
Pericyclic Reactions: Investigating the participation of the diene moiety in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex polycyclic systems.
C-H Functionalization: Exploring the direct functionalization of the various C-H bonds within the molecule to introduce new functional groups in a highly regioselective and stereoselective manner.
Photochemical Transformations: Studying the photochemical behavior of the compound to access unique excited-state reactivity and novel molecular architectures.
Applications in Drug Discovery Lead Optimization through Advanced Chemical Derivatization
Cyclopentenone and cyclopentanone (B42830) derivatives are known to possess a wide range of biological activities and are found in numerous natural products and pharmaceutical agents. google.com The scaffold of this compound represents a potential starting point for the development of new therapeutic agents. Advanced chemical derivatization is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. nih.gov
The process of lead optimization would involve the systematic modification of the this compound structure to understand its structure-activity relationship (SAR). This could be achieved through:
Modification of the Alkylidene Side Chain: Altering the length, branching, and functionalization of the 3-methylbutylidene group to probe interactions with biological targets.
Functionalization of the Cyclopentanone Ring: Introducing substituents at various positions on the ring to modulate electronic properties and steric profile.
Ring Modification: Exploring bioisosteric replacements for the cyclopentanone ring, such as replacing it with other cyclic systems to improve drug-like properties. nih.gov
The generation of a diverse library of derivatives based on the this compound scaffold could be screened against a variety of biological targets to identify potential lead compounds for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
